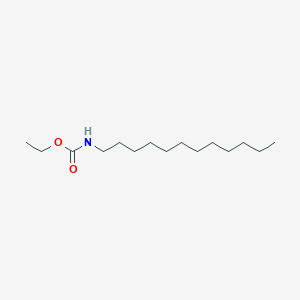

Ethyl dodecylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

6268-50-4 |

|---|---|

Molecular Formula |

C15H31NO2 |

Molecular Weight |

257.41 g/mol |

IUPAC Name |

ethyl N-dodecylcarbamate |

InChI |

InChI=1S/C15H31NO2/c1-3-5-6-7-8-9-10-11-12-13-14-16-15(17)18-4-2/h3-14H2,1-2H3,(H,16,17) |

InChI Key |

RMWSIPOCOLVAQW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl Dodecylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl dodecylcarbamate, a long-chain aliphatic carbamate. The document details the most common and accessible synthetic routes, providing in-depth experimental protocols and relevant quantitative data. The information presented is intended to enable researchers and professionals in the fields of chemistry and drug development to successfully synthesize and characterize this compound.

Introduction

This compound belongs to the carbamate class of organic compounds, characterized by the presence of a carbamate functional group (-NHCOO-). These compounds and their derivatives are of significant interest in various industrial and research applications, including their use as intermediates in organic synthesis, as protecting groups, and in the development of pharmaceuticals and agrochemicals. The long dodecyl chain imparts lipophilic properties to the molecule, making it a subject of interest in areas requiring specific solubility and biological interaction profiles. This guide focuses on practical and reproducible methods for its laboratory-scale synthesis.

Synthetic Pathways

Several synthetic routes can be employed for the preparation of this compound. The most common and well-established methods include:

-

Reaction of Dodecylamine with Ethyl Chloroformate: This is a widely used and reliable method for forming the carbamate linkage. The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of ethyl chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

-

Reaction of Dodecyl Isocyanate with Ethanol: This is another efficient method for carbamate synthesis. The highly reactive isocyanate group readily undergoes addition with the hydroxyl group of ethanol. This method avoids the formation of acidic byproducts.

-

Reaction of Dodecylamine with Diethyl Carbonate: This method offers a greener alternative to the use of chloroformates and isocyanates. The reaction is typically carried out at elevated temperatures and may require a catalyst.

-

Three-Component Coupling Reaction: Modern synthetic approaches involve the coupling of an amine (dodecylamine), carbon dioxide, and an electrophile (ethyl halide). These methods often utilize specific catalysts and offer high atom economy.

This guide will provide a detailed experimental protocol for the most accessible and frequently utilized method: the reaction of dodecylamine with ethyl chloroformate.

Experimental Protocol: Synthesis of this compound from Dodecylamine and Ethyl Chloroformate

This protocol is adapted from established procedures for the synthesis of similar N-alkyl carbamates.

3.1. Materials and Equipment

| Material/Equipment | Specifications |

| Dodecylamine | ≥98% purity |

| Ethyl chloroformate | ≥97% purity |

| Sodium Hydroxide (NaOH) | Pellets or solution (e.g., 2 M) |

| Diethyl ether (or Dichloromethane) | Anhydrous |

| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous |

| Hydrochloric Acid (HCl) | 1 M solution |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | |

| Brine (saturated NaCl solution) | |

| Round-bottom flask | Appropriate size for the reaction scale |

| Magnetic stirrer and stir bar | |

| Dropping funnel | |

| Ice bath | |

| Separatory funnel | |

| Rotary evaporator | |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

| Column chromatography setup | Silica gel |

| NMR spectrometer | For product characterization |

| IR spectrometer | For product characterization |

| Mass spectrometer | For product characterization |

3.2. Reaction Scheme

Caption: Reaction of Dodecylamine with Ethyl Chloroformate.

3.3. Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dodecylamine (1 equivalent) in a suitable solvent such as diethyl ether or dichloromethane (approximately 5-10 mL per gram of amine). Cool the flask in an ice bath to 0 °C.

-

Addition of Base: To the cooled solution, add an aqueous solution of sodium hydroxide (1.1 equivalents).

-

Addition of Ethyl Chloroformate: While vigorously stirring the biphasic mixture at 0 °C, add ethyl chloroformate (1.1 equivalents) dropwise via a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the dodecylamine spot.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization:

-

Characterize the purified this compound by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and related long-chain carbamates based on literature precedents. Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Reactant Molar Ratios | ||

| Dodecylamine | 1.0 eq | General Procedure |

| Ethyl Chloroformate | 1.0 - 1.2 eq | General Procedure |

| Base (e.g., NaOH, Et₃N) | 1.0 - 1.5 eq | General Procedure |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | General Procedure |

| Reaction Time | 1 - 5 hours | General Procedure |

| Product Information | ||

| Yield | 80 - 95% | Expected for this reaction type |

| Molecular Formula | C₁₅H₃₁NO₂ | |

| Molecular Weight | 257.42 g/mol | |

| Appearance | White to off-white solid or oil | |

| ¹H NMR (CDCl₃, δ) | ~4.1 (q, 2H, -OCH₂CH₃), ~3.1 (q, 2H, -NHCH₂-), ~2.2 (t, 3H, -OCH₂CH₃), ~1.5 (m, 2H), ~1.2 (s, 18H), ~0.9 (t, 3H, -CH₃) | Predicted |

| ¹³C NMR (CDCl₃, δ) | ~157 (C=O), ~60 (-OCH₂CH₃), ~42 (-NHCH₂-), ~32, ~30, ~29 (multiple), ~27, ~23, ~14 (CH₃) | Predicted |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1690 (C=O stretch), ~1540 (N-H bend), ~1250 (C-O stretch) | Predicted |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for this compound Synthesis.

Safety Considerations

-

Dodecylamine: Corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Ethyl Chloroformate: Highly toxic, corrosive, and lachrymatory. It should be handled in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Sodium Hydroxide: Corrosive. Handle with care to avoid skin and eye contact.

-

Solvents: Diethyl ether is extremely flammable. Dichloromethane is a suspected carcinogen. Handle all solvents in a fume hood and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all standard laboratory safety procedures.

Conclusion

The synthesis of this compound can be reliably achieved through the reaction of dodecylamine with ethyl chloroformate. This guide provides a detailed protocol and essential data to aid researchers in the successful preparation and characterization of this long-chain carbamate. The presented workflow is robust and can be adapted for the synthesis of other related N-alkyl carbamates. Careful adherence to the experimental procedure and safety precautions is crucial for obtaining a high yield of the pure product.

The Enigmatic Mechanism of Action of Ethyl Dodecylcarbamate: A Technical Whitepaper

Disclaimer: Scientific literature extensively covers the biological activities of various carbamate compounds. However, specific research on the mechanism of action of ethyl dodecylcarbamate is not publicly available. This document, therefore, presents a hypothesized mechanism of action based on the known activities of structurally related carbamates. The experimental data and protocols provided are illustrative examples based on common methodologies in the field and should be understood as hypothetical until validated by direct experimental evidence for this compound.

Executive Summary

This compound, a molecule combining the structural features of a classic carbamate with a long lipophilic alkyl chain, presents a unique pharmacological profile that remains to be fully elucidated. This whitepaper synthesizes the known biological activities of analogous carbamate compounds to propose a plausible, albeit hypothetical, mechanism of action for this compound. We postulate a multi-faceted mechanism involving potential disruption of cellular membranes due to its amphiphilic nature, possible inhibition of enzymatic targets in a manner distinct from traditional carbamates, and the induction of cellular stress pathways. This document provides a framework for future research, outlining potential experimental approaches to validate these hypotheses.

Proposed Mechanism of Action: A Multi-Pronged Hypothesis

The unique structure of this compound, featuring a polar carbamate head and a nonpolar 12-carbon tail, suggests a mechanism of action that may differ significantly from smaller, more water-soluble carbamates. We propose a primary mechanism centered on its amphiphilic properties, leading to the disruption of cellular membrane integrity and function.

Disruption of Cellular Membranes

The dodecyl chain of this compound is expected to readily intercalate into the lipid bilayers of cellular and organellar membranes. This insertion could disrupt the fluidity and integrity of the membrane, leading to a cascade of downstream effects:

-

Altered Ion Channel and Transporter Function: The perturbation of the lipid environment can allosterically modulate the function of embedded ion channels and transporters, leading to dysregulation of ion homeostasis.

-

Increased Membrane Permeability: Significant membrane disruption could lead to increased permeability, causing leakage of cellular contents and dissipation of critical ion gradients.

-

Induction of Apoptotic Pathways: Severe membrane stress is a known trigger for apoptosis. Disruption of the mitochondrial membrane, in particular, can lead to the release of cytochrome c and the activation of the caspase cascade.

Caption: Hypothetical membrane disruption pathway for this compound.

Potential for Novel Enzyme Inhibition

While many small carbamates are known inhibitors of acetylcholinesterase, the bulky dodecyl group of this compound may sterically hinder its access to the active site of this enzyme. However, the lipophilic tail could facilitate its interaction with other enzymatic targets, particularly those with hydrophobic binding pockets or those associated with cellular membranes. Potential targets could include lipases, kinases, or other signaling proteins where the dodecyl chain can act as an anchor, allowing the carbamate moiety to interact with the active or allosteric sites.

Illustrative Quantitative Data (Hypothetical)

The following tables present hypothetical data that would be necessary to characterize the biological activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Time Point (hours) | IC50 (µM) |

| HEK293 | MTT | 24 | 45.2 |

| HeLa | MTT | 24 | 33.8 |

| Jurkat | Trypan Blue Exclusion | 24 | 21.5 |

| HEK293 | MTT | 48 | 28.7 |

| HeLa | MTT | 48 | 19.1 |

| Jurkat | Trypan Blue Exclusion | 48 | 12.3 |

Table 2: Enzyme Inhibition Profile of this compound (Hypothetical)

| Enzyme | Assay Type | Substrate | IC50 (µM) |

| Acetylcholinesterase | Ellman's Reagent | Acetylthiocholine | > 100 |

| Fatty Acid Synthase | NADPH Depletion | Acetyl-CoA, Malonyl-CoA | 15.6 |

| Protein Kinase C | Phosphorylation Assay | ATP, Substrate Peptide | 38.2 |

Proposed Experimental Protocols

To investigate the hypothesized mechanism of action, a series of well-defined experiments would be required.

Protocol: Membrane Permeability Assay (Propidium Iodide Staining)

-

Cell Culture: Plate cells (e.g., HeLa) in a 96-well black, clear-bottom plate at a density of 1 x 104 cells per well and allow to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for membrane permeabilization (e.g., 0.1% Triton X-100).

-

Incubation: Incubate the plate for the desired time points (e.g., 4, 12, 24 hours) at 37°C and 5% CO2.

-

Staining: Add 5 µL of a 1 mg/mL propidium iodide stock solution to each well.

-

Incubation: Incubate for 15 minutes at room temperature, protected from light.

-

Fluorescence Measurement: Read the fluorescence intensity on a plate reader with an excitation wavelength of 535 nm and an emission wavelength of 617 nm.

-

Data Analysis: Normalize the fluorescence values to the vehicle control and plot the dose-response curve to determine the EC50 for membrane permeabilization.

Caption: Experimental workflow for the propidium iodide membrane permeability assay.

Conclusion and Future Directions

The mechanism of action of this compound remains an open question. The hypotheses presented in this whitepaper, centered on membrane disruption and potential interactions with novel enzymatic targets, provide a logical starting point for investigation. Future research should focus on validating these hypotheses through rigorous in vitro and in cellulo experimentation. A deeper understanding of the molecular interactions of this compound will be crucial for any potential therapeutic development or toxicological assessment.

Toxicological Profile of Ethyl Dodecylcarbamate: A Technical Guide

Introduction

Ethyl dodecylcarbamate is a chemical compound belonging to the carbamate family. Carbamates are esters of carbamic acid. While many carbamates are known for their use as pesticides and their mechanism of action as cholinesterase inhibitors, the toxicological properties of long-chain alkyl carbamates like this compound are not well-characterized.[1][2][3] The presence of a long dodecyl (C12) alkyl chain can significantly influence the physicochemical properties of the molecule, such as its lipophilicity, which in turn can affect its absorption, distribution, metabolism, excretion, and overall toxicity profile.

General Toxicological Profile of Carbamates

The primary mechanism of toxicity for many carbamates, particularly those used as insecticides, is the reversible inhibition of the acetylcholinesterase (AChE) enzyme.[1][2][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, resulting in overstimulation of the nervous system.

Key toxicological effects associated with carbamate exposure include:

-

Neurotoxicity: Effects on the nervous system are paramount, leading to symptoms such as dizziness, headache, nausea, and in severe cases, convulsions and respiratory depression.[2][5]

-

Acute Toxicity: Carbamates can be absorbed through ingestion, inhalation, and dermal contact.[1][2] The onset of symptoms is typically rapid.[1]

-

Oxidative Stress: Some studies suggest that carbamate compounds can induce oxidative stress and disrupt cellular redox balance, potentially through modulation of the Nrf2 signaling pathway.[6][7]

It is crucial to note that the toxicity of carbamates can vary significantly based on their specific chemical structure.

Quantitative Toxicological Data

Due to the absence of specific studies on this compound, the following tables are presented as a template to be populated as data becomes available. For context, data on other carbamates would be inserted here.

Table 1: Acute Toxicity Data

| Endpoint | Species | Route of Administration | Value | Reference |

| LD50 | Rat (placeholder) | Oral | Data not available | - |

| LD50 | Rabbit (placeholder) | Dermal | Data not available | - |

| LC50 | Rat (placeholder) | Inhalation | Data not available | - |

Table 2: Repeated Dose Toxicity Data

| Study Duration | Species | Route of Administration | NOAEL | LOAEL | Target Organs | Reference |

| 28-day (placeholder) | Rat (placeholder) | Oral | Data not available | Data not available | Data not available | - |

| 90-day (placeholder) | Rat (placeholder) | Oral | Data not available | Data not available | Data not available | - |

Table 3: Genotoxicity Data

| Assay | Test System | Concentration/Dose | Result | Reference |

| Ames Test (placeholder) | S. typhimurium | Data not available | Data not available | - |

| In vitro Chromosomal Aberration (placeholder) | Human lymphocytes | Data not available | Data not available | - |

| In vivo Micronucleus (placeholder) | Mouse bone marrow | Data not available | Data not available | - |

Table 4: Other Toxicological Endpoints

| Endpoint | Species/Test System | Result | Reference |

| Skin Sensitization (placeholder) | Guinea Pig | Data not available | - |

| Carcinogenicity (placeholder) | Rat (2-year bioassay) | Data not available | - |

| Reproductive/Developmental Toxicity (placeholder) | Rat | Data not available | - |

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available. The following is a generalized protocol for an acute oral toxicity study based on OECD Guideline 423.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

-

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain), nulliparous and non-pregnant females.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. They are provided with standard laboratory diet and water ad libitum.

-

Dose Administration: The test substance, this compound, is administered orally by gavage in a single dose. The dose is adjusted based on the body weight of the animal. A stepwise procedure is used with a starting dose based on available information.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

-

Data Analysis: The LD50 is estimated based on the observed mortality at different dose levels.

Proposed Toxicological Assessment Workflow

Given the lack of existing data, a structured approach is necessary to characterize the toxicological profile of this compound. The following diagram illustrates a proposed workflow.

Caption: Proposed workflow for the toxicological assessment of this compound.

Conclusion and Data Gaps

There is a significant lack of publicly available toxicological data for this compound. While the general toxicology of carbamates provides a starting point for hazard identification, the unique structural features of this compound, namely the long alkyl chain, necessitate a full suite of toxicological studies to adequately characterize its potential risks to human health. The proposed assessment workflow provides a roadmap for systematically generating the necessary data to perform a comprehensive risk assessment. Future research should focus on conducting the studies outlined in this guide to fill the existing data gaps.

References

- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. journals.flvc.org [journals.flvc.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. mdsearchlight.com [mdsearchlight.com]

- 6. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl Dodecylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of ethyl dodecylcarbamate. Due to the limited availability of specific experimental data for this compound in published literature, this guide combines predicted spectroscopic data based on its chemical structure with generalized, detailed experimental protocols for its analysis. This approach offers a robust framework for researchers and scientists engaged in the characterization of long-chain alkyl carbamates.

Introduction to this compound and its Spectroscopic Characterization

This compound is an organic molecule belonging to the carbamate class of compounds, characterized by the presence of a carbamate functional group (-NHCOO-). Its structure consists of an ethyl ester group and a long, twelve-carbon alkyl chain (dodecyl group) attached to the nitrogen atom. Spectroscopic analysis is crucial for confirming the identity, purity, and structural integrity of such compounds in research and drug development. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and typical values observed for the constituent functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~4.8 - 5.2 | Broad Singlet | 1H | N-H |

| 4.0 - 4.2 | Quartet | 2H | O-CH₂ -CH₃ |

| 3.0 - 3.2 | Triplet | 2H | N-CH₂ -(CH₂)₁₀-CH₃ |

| 1.4 - 1.6 | Multiplet | 2H | N-CH₂-CH₂ -(CH₂)₉-CH₃ |

| 1.2 - 1.4 | Multiplet | 18H | N-(CH₂)₂-(CH₂)₉ -CH₃ |

| 1.1 - 1.3 | Triplet | 3H | O-CH₂-CH₃ |

| 0.8 - 0.9 | Triplet | 3H | N-(CH₂)₁₁-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~156 - 158 | Quaternary | C =O (Carbamate) |

| ~60 - 62 | Methylene | O -CH₂-CH₃ |

| ~41 - 43 | Methylene | N -CH₂-(CH₂)₁₀-CH₃ |

| ~32 - 34 | Methylene | N-CH₂-CH₂ -(CH₂)₉-CH₃ |

| ~29 - 30 | Methylene | N-(CH₂)₂-(CH₂)₉ -CH₃ |

| ~26 - 28 | Methylene | N-(CH₂)₁₀-CH₂ -CH₃ |

| ~22 - 24 | Methylene | N-(CH₂)₉-CH₂ -CH₂-CH₃ |

| ~14 - 15 | Methyl | O-CH₂-CH₃ |

| ~13 - 14 | Methyl | N-(CH₂)₁₁-CH₃ |

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3300 | Medium, Broad | N-H Stretch | Carbamate |

| 2950 - 2850 | Strong | C-H Stretch | Alkyl (CH₂, CH₃) |

| ~1690 - 1710 | Strong | C=O Stretch | Carbamate |

| ~1520 - 1540 | Medium | N-H Bend | Carbamate |

| ~1250 | Medium | C-O Stretch | Carbamate |

| ~1050 | Medium | C-N Stretch | Carbamate |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion Type | Notes |

| 243.22 | [M]⁺ | Molecular Ion |

| 244.22 | [M+1]⁺ | Isotopic Peak |

| Various | [M - fragments]⁺ | Fragmentation pattern will depend on ionization energy. Common fragments would arise from cleavage of the alkyl chain and the carbamate group. |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework of the molecule.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Process the data similarly to the ¹H NMR spectrum.

-

-

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid at room temperature, a thin film can be prepared between two KBr or NaCl plates.

-

Solid Sample (KBr Pellet): If the compound is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

-

3.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

-

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate inlet system (e.g., direct infusion, or coupled with Gas Chromatography or Liquid Chromatography).

-

Ionization: Utilize an appropriate ionization technique.

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides extensive fragmentation.

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): "Soft" ionization techniques that are suitable for less volatile or thermally labile compounds and often result in a prominent molecular ion peak with less fragmentation.

-

-

Mass Analysis: Use a mass analyzer (e.g., Quadrupole, Time-of-Flight, Orbitrap) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range. High-resolution mass spectrometry can be used to determine the exact mass and elemental composition.

-

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

Caption: Detailed workflow for NMR spectroscopic analysis.

Caption: Workflows for FT-IR and Mass Spectrometry analysis.

Conclusion

An In-depth Technical Guide on the Molecular Structure of Ethyl Dodecylcarbamate

Introduction

Ethyl dodecylcarbamate is an organic compound belonging to the carbamate class of molecules. Carbamates are esters of carbamic acid and are characterized by the presence of a carbonyl group bonded to both an oxygen and a nitrogen atom. The general structure of a carbamate is R₂NC(O)OR'. In the case of Ethyl N-dodecylcarbamate, the ethyl group is attached to the oxygen atom, and a dodecyl group is attached to the nitrogen atom. Carbamates are of significant interest in medicinal chemistry and drug development due to their role as peptide bond surrogates, which can enhance the metabolic stability and cell permeability of drug candidates.[1][2] They are also widely used in the agricultural and polymer industries.[2][3] This guide provides a comprehensive overview of the predicted molecular structure, physicochemical properties, and a plausible synthetic route for Ethyl N-dodecylcarbamate.

Molecular Structure and Chemical Identity

The most probable structure for "this compound" is Ethyl N-dodecylcarbamate . This nomenclature indicates an ethyl ester of N-dodecylcarbamic acid.

Molecular Formula: C₁₅H₃₁NO₂

Structure:

A diagram of the molecular structure is provided below:

Caption: Molecular structure of Ethyl N-dodecylcarbamate.

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of Ethyl N-dodecylcarbamate. These values are extrapolated from data available for shorter-chain N-alkyl carbamates and related long-chain alkyl compounds.

| Property | Estimated Value | Notes |

| Molecular Weight | 257.44 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Long-chain alkyl compounds are typically solid at room temperature. |

| Melting Point | 50 - 70 °C | Expected to be higher than shorter-chain analogs like ethyl N-ethylcarbamate. |

| Boiling Point | > 300 °C | Expected to be significantly higher than shorter-chain analogs due to the long alkyl chain. |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, acetone, and ethyl acetate. | The long hydrophobic dodecyl chain will dominate the solubility properties. |

| LogP (Octanol-Water Partition Coefficient) | ~6.0 | Estimated based on the contribution of the long alkyl chain. |

Proposed Synthesis Protocol

A common and effective method for the synthesis of N-alkylated carbamates is the reaction of an amine with a chloroformate.[4][5][6] This method is generally high-yielding and proceeds under mild conditions.

Reaction: Dodecylamine reacts with ethyl chloroformate in the presence of a base to yield Ethyl N-dodecylcarbamate and a hydrochloride salt of the base.

Reaction Scheme:

Detailed Experimental Methodology

Materials:

-

Dodecylamine

-

Ethyl chloroformate

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dodecylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Chloroformate: Cool the reaction mixture to 0 °C in an ice bath. Add ethyl chloroformate (1.1 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl N-dodecylcarbamate.

A diagram illustrating this synthetic workflow is provided below:

Caption: Experimental workflow for the synthesis of Ethyl N-dodecylcarbamate.

Spectroscopic Characterization (Predicted)

While no experimental spectra for Ethyl N-dodecylcarbamate are available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ ~0.88 ppm (triplet, 3H): Terminal methyl group of the dodecyl chain.

-

δ ~1.26 ppm (broad multiplet, 20H): Methylene protons of the dodecyl chain.

-

δ ~3.15 ppm (quartet, 2H): Methylene protons adjacent to the nitrogen atom.

-

δ ~1.24 ppm (triplet, 3H): Methyl protons of the ethyl group.

-

δ ~4.10 ppm (quartet, 2H): Methylene protons of the ethyl group.

-

δ ~4.70 ppm (broad singlet, 1H): NH proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~14.1 ppm: Terminal methyl carbon of the dodecyl chain.

-

δ ~22.7 - 31.9 ppm: Methylene carbons of the dodecyl chain.

-

δ ~41.5 ppm: Methylene carbon adjacent to the nitrogen.

-

δ ~14.5 ppm: Methyl carbon of the ethyl group.

-

δ ~60.5 ppm: Methylene carbon of the ethyl group.

-

δ ~157.0 ppm: Carbonyl carbon.

IR (Infrared) Spectroscopy:

-

~3300 cm⁻¹: N-H stretching vibration.

-

~2920 and ~2850 cm⁻¹: C-H stretching vibrations of the alkyl chains.

-

~1690 cm⁻¹: C=O (carbonyl) stretching vibration.

-

~1540 cm⁻¹: N-H bending vibration.

-

~1250 cm⁻¹: C-O stretching vibration.

Mass Spectrometry (MS):

-

[M]+: The molecular ion peak would be expected at m/z = 257.44.

-

Fragmentation: Common fragmentation patterns would involve cleavage of the alkyl chains and the carbamate group.

Conclusion

Ethyl N-dodecylcarbamate, while not a widely documented compound, can be logically characterized based on the established principles of organic chemistry and the known properties of its structural analogs. Its synthesis is predicted to be straightforward using common laboratory reagents and techniques. The estimated physicochemical and spectroscopic data provided in this guide offer a valuable resource for researchers and drug development professionals who may be interested in synthesizing and evaluating this and other long-chain N-alkyl carbamates for various applications. Further experimental work is required to validate these predictions and fully elucidate the properties of this molecule.

References

In-depth Technical Guide: Ethyl Carbamate

Disclaimer: The CAS number for "ethyl dodecylcarbamate" could not be located in available chemical databases. Consequently, this technical guide focuses on the well-characterized and structurally related compound, ethyl carbamate (CAS No. 51-79-6), also known as urethane. This document serves as a representative technical guide for a carbamate ester, providing the requested in-depth information for researchers, scientists, and drug development professionals.

Introduction

Ethyl carbamate is an organic compound with the formula CH₃CH₂OC(O)NH₂. It is the ethyl ester of carbamic acid and exists as a white crystalline solid.[1][2] Historically, it was used as an antineoplastic agent for diseases like multiple myeloma, but this application was discontinued upon discovery of its carcinogenic properties in 1943.[1] Today, its primary use in a research setting is as a long-acting anesthetic for laboratory animals.[1] It also naturally occurs in fermented foods and alcoholic beverages, which has led to regulatory monitoring of its levels.[1][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of ethyl carbamate is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 51-79-6 | [1][2] |

| Molecular Formula | C₃H₇NO₂ | [1][2] |

| Molecular Weight | 89.09 g/mol | [1][2] |

| Appearance | White crystalline solid or powder | [1][2] |

| Melting Point | 46-52 °C | [2] |

| Boiling Point | 182-185 °C | [1] |

| Density | 1.056 g/cm³ | [1] |

| Solubility in Water | 0.480 g/cm³ at 15 °C | [1] |

| log P | -0.190 | [1] |

| Vapor Pressure | 1.3 kPa at 78 °C | [1] |

Synthesis of Ethyl Carbamate

Several methods for the synthesis of ethyl carbamate have been reported. Two common laboratory-scale procedures are detailed below.

Synthesis from Urea and Ethanol

This method involves the reaction of urea with an excess of ethanol at elevated temperatures.

Experimental Protocol:

-

Reaction Setup: A mixture of urea and ethanol is heated in a sealed reaction vessel. The molar ratio of ethanol to urea can range from 1:1 to 20:1.[5]

-

Catalyst: A metal oxide catalyst, such as TiO₂/SiO₂, can be employed to improve the reaction yield.[6]

-

Reaction Conditions: The reaction is typically carried out at a temperature of 100-200 °C and a pressure of 0.1-2.0 MPa for 1-12 hours.[5]

-

Work-up and Purification: After the reaction, the excess ethanol is removed by distillation. The resulting crude ethyl carbamate can be purified by recrystallization or distillation under reduced pressure.

Synthesis from Ethyl Chloroformate and Ammonia

This method involves the reaction of ethyl chloroformate with ammonia.

Experimental Protocol:

-

Reaction Setup: A solution of ethyl chloroformate in an inert solvent (e.g., ether) is cooled in an ice bath.

-

Reagent Addition: Aqueous ammonia is added dropwise to the stirred solution of ethyl chloroformate, maintaining the temperature below 10°C.

-

Reaction Completion: The reaction mixture is stirred for a period to ensure complete reaction.

-

Work-up and Purification: The organic layer is separated, washed with water, and dried over an anhydrous drying agent. The solvent is then removed under reduced pressure, and the resulting ethyl carbamate can be purified by distillation or recrystallization.

Applications in Research and Drug Development

While its clinical use has been discontinued due to toxicity, ethyl carbamate remains a valuable tool in preclinical research.

-

Animal Anesthesia: It is widely used as a long-acting anesthetic in animal experiments, particularly in rodents.[1] An advantage is its minimal depression of neuronal activity in the cortex compared to other anesthetics like isoflurane.[1]

-

Carcinogenesis Research: Due to its well-established carcinogenic properties, ethyl carbamate is often used as a model compound in cancer research to study mechanisms of tumorigenesis.[1][3][7]

-

Precursor in Chemical Synthesis: It serves as a precursor in the synthesis of other organic molecules.[2]

Biological Activity and Mechanism of Action

The primary biological activities of concern for ethyl carbamate are its anesthetic and carcinogenic effects.

Anesthetic Mechanism

The exact mechanism of its anesthetic action is not fully elucidated but is thought to involve modulation of neurotransmitter systems.

Carcinogenic Mechanism

The carcinogenicity of ethyl carbamate is mediated by its metabolic activation.[8] The primary pathway involves the following steps:

-

Oxidation: Ethyl carbamate is oxidized by cytochrome P450 enzymes, particularly CYP2E1, to vinyl carbamate.[8]

-

Epoxidation: Vinyl carbamate is further metabolized to the highly reactive vinyl carbamate epoxide.[8]

-

DNA Adduct Formation: Vinyl carbamate epoxide can covalently bind to DNA, forming etheno-DNA adducts. These adducts are promutagenic and are believed to be the primary initiating event in ethyl carbamate-induced carcinogenesis.[8]

References

- 1. Ethyl carbamate - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. fda.gov [fda.gov]

- 4. fda.gov [fda.gov]

- 5. CN100349861C - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. epa.gov [epa.gov]

- 8. Mechanistic and Other Relevant Data - Alcohol Consumption and Ethyl Carbamate - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Carbamate Compounds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Carbamate compounds, characterized by the -OC(O)N< functional group, represent a versatile and highly valuable class of molecules in modern medicinal chemistry. Their unique structural and electronic properties, including their role as a stable bioisostere of the amide bond, have led to their incorporation into a wide array of therapeutic agents.[1][2][3] This technical guide provides an in-depth literature review of carbamate compounds, covering their synthesis, mechanism of action, and applications in drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Synthesis of Carbamate Compounds

The synthesis of carbamates can be broadly categorized into traditional and modern methods. The choice of synthetic route often depends on the desired substitution pattern, scale of the reaction, and tolerance of other functional groups in the starting materials.

Traditional Synthetic Methods

Classical methods for carbamate synthesis often involve the use of phosgene or its derivatives, or rearrangement reactions.[4][5]

-

From Isocyanates: The reaction of an alcohol or phenol with an isocyanate is a direct and widely used method for the synthesis of N-substituted carbamates. This reaction is typically efficient and proceeds under mild conditions.

-

From Chloroformates: Alkyl or aryl chloroformates react with primary or secondary amines to yield carbamates. This is a versatile method that allows for a wide range of substituents on both the nitrogen and oxygen atoms of the carbamate.

-

Curtius Rearrangement: The thermal or photochemical rearrangement of an acyl azide to an isocyanate, which is then trapped by an alcohol or phenol, provides a route to carbamates from carboxylic acids.[4]

-

Hofmann Rearrangement: This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom, via an isocyanate intermediate that can be trapped by an alcohol to form a carbamate.[5]

A general workflow for these traditional synthetic approaches is illustrated below.

Modern Synthetic Methods

More recent methods for carbamate synthesis focus on avoiding hazardous reagents like phosgene and employing more environmentally benign conditions.

-

Carbon Dioxide-Based Methods: The use of carbon dioxide as a C1 source for carbamate synthesis is an attractive green alternative. This can involve the reaction of CO2 with amines and alcohols in the presence of a suitable catalyst and dehydrating agent.

-

Catalytic Carbonylation: Transition metal-catalyzed carbonylation of amines and alcohols offers another phosgene-free route to carbamates.

Detailed Experimental Protocol: Synthesis of Felbamate

Felbamate is an anti-epileptic drug that contains two carbamate moieties. The following is a representative, generalized protocol for its synthesis.

Step 1: Synthesis of 2-phenyl-1,3-propanediol monocarbamate

-

To a solution of 3-hydroxy-2-phenylpropyl carbamate (1.0 g, 5 mmol) and triethylamine (1.2 molar equivalents) in dichloromethane (15 ml), add phenyl chloroformate (1.1 molar equivalents) at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and maintain for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane (20 ml) and water (20 ml).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography.

Step 2: Synthesis of Felbamate (2-phenyl-1,3-propanediol dicarbamate) [1]

-

React ethyl chloroformate with ammonia to generate ethyl carbamate.[1]

-

The resulting ethyl carbamate undergoes a reaction with a quaternary ammonium salt to produce felbamate.[1]

Note: Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and should be optimized for each specific synthesis.

Mechanism of Action of Carbamate Inhibitors

A significant number of carbamate-containing drugs exert their therapeutic effect by inhibiting key enzymes. A prominent example is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Acetylcholinesterase Inhibition

Carbamate inhibitors of AChE are classified as reversible or "pseudo-irreversible" inhibitors. They act by carbamoylating the serine residue in the active site of the enzyme, rendering it inactive. The general mechanism involves the following steps:

-

Binding: The carbamate inhibitor binds to the active site of AChE.

-

Carbamoylation: The hydroxyl group of the active site serine attacks the carbonyl carbon of the carbamate, leading to the formation of a carbamoylated enzyme intermediate and the release of the alcohol or phenol leaving group.

-

Decarbamoylation: The carbamoylated enzyme is then hydrolyzed, regenerating the active enzyme. The rate of this hydrolysis determines the duration of inhibition. For "pseudo-irreversible" inhibitors, this decarbamoylation step is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is another important enzyme target for carbamate inhibitors. FAAH is responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH by carbamates leads to an increase in the levels of these endogenous signaling lipids, which can have therapeutic effects in pain, anxiety, and other neurological disorders. The mechanism of FAAH inhibition by carbamates is similar to that of AChE, involving the carbamoylation of a catalytic serine residue in the enzyme's active site.

Detailed Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following is a generalized protocol for determining the in vitro inhibition of acetylcholinesterase using the colorimetric method developed by Ellman.

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Prepare a stock solution of the carbamate inhibitor in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a solution of acetylcholinesterase (AChE) at a concentration of 1 U/mL in the phosphate buffer.

-

Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

-

Prepare a 14 mM solution of acetylthiocholine iodide (ATCI) in the phosphate buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).[6]

-

Add 10 µL of the stock solution of the carbamate inhibitor (or solvent for the control).[6]

-

Add 10 µL of the AChE solution (1 U/mL).[6]

-

Incubate the plate for 10 minutes at 25 °C.[6]

-

After incubation, add 10 µL of the 10 mM DTNB solution to each well.[6]

-

Initiate the reaction by adding 10 µL of the 14 mM ATCI solution.[6]

-

Shake the plate for 1 minute.

-

Stop the reaction by adding 20 µL of 5% SDS.[6]

-

Measure the absorbance at 412 nm using a microplate reader after a 10-minute incubation.[6]

-

-

Data Analysis:

-

Calculate the percentage of AChE inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Carbamates in Drug Design and Development

The carbamate moiety is a key structural feature in numerous approved drugs and clinical candidates, serving various roles from being a crucial part of the pharmacophore to acting as a prodrug linker.

Carbamates as Pharmacophores

In many drugs, the carbamate group is essential for binding to the biological target and eliciting a pharmacological response. The ability of the carbamate group to participate in hydrogen bonding and its conformational properties contribute to its effectiveness as a pharmacophore.[3]

Carbamates as Prodrugs

The carbamate linkage is frequently used in prodrug design to improve the physicochemical and pharmacokinetic properties of a parent drug.[3] Carbamate prodrugs are designed to be stable until they reach the target site, where they are cleaved by enzymes (e.g., esterases) to release the active drug. This strategy can be used to:

-

Enhance aqueous solubility.

-

Improve oral bioavailability.[7]

-

Increase metabolic stability and prolong the duration of action.[7]

-

Achieve targeted drug delivery.

A general workflow for the design and evaluation of a carbamate prodrug is depicted below.

Quantitative Data of Carbamate Compounds

The following tables summarize key quantitative data for a selection of carbamate compounds, highlighting their inhibitory potency and pharmacokinetic properties.

Table 1: IC50 Values of Carbamate Inhibitors

| Compound | Target Enzyme | IC50 Value | Cell Line/Organism | Reference |

| Anticancer Agents | ||||

| Doxazolidine Carbamate (pentyl PABC-Doxaz) | Carboxylesterases | 50 nM | Hep G2 | [1] |

| Cholinesterase Inhibitors | ||||

| Rivastigmine | Acetylcholinesterase (AChE) | Varies (nM to µM range) | Human | [2] |

| Rivastigmine | Butyrylcholinesterase (BChE) | Varies (nM to µM range) | Human | [2] |

| Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate | Butyrylcholinesterase (BChE) | Low µM range | - | |

| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate | Butyrylcholinesterase (BChE) | Low µM range | - | |

| Other Inhibitors | ||||

| Carbamate Derivatives | α-glucosidase | 57.81 ± 2.16 µM to 374.68 ± 15.48 µM | - | [8] |

Table 2: Pharmacokinetic Parameters of Selected Carbamate Drugs

| Drug | Indication | Key Pharmacokinetic Parameters | Reference |

| Felbamate | Epilepsy | - | [9] |

| Carisoprodol | Musculoskeletal pain | Onset of action: 30 minutes; Half-life: ~2.5 hours | [10] |

| Isoniazid Carbamate Prodrug (1d) | Tuberculosis | Enhanced systemic exposure of free INH (1.5-fold), prolonged half-life (1.3-fold) compared to naive INH | [7] |

Conclusion

Carbamate compounds continue to be a cornerstone of medicinal chemistry and drug development. Their versatility in synthesis, tunable electronic and steric properties, and ability to serve as both pharmacophores and prodrug linkers ensure their continued importance in the design of new therapeutic agents. This technical guide has provided a comprehensive overview of the core aspects of carbamate chemistry and pharmacology, offering valuable information for researchers and scientists in the field. The provided data, protocols, and visualizations serve as a foundation for further exploration and innovation in the development of novel carbamate-based drugs.

References

- 1. FELBAMATE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. researchgate.net [researchgate.net]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and evaluation of carbamate prodrugs of a phenolic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Frontier of Long-Chain Carbamates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain carbamates, a versatile class of organic compounds, have emerged as a significant area of interest in medicinal chemistry and drug development. Characterized by a carbamate functional group (-NHCOO-) appended to a lengthy alkyl or arylalkyl chain, these molecules exhibit a diverse range of biological activities. Their structural plasticity allows for fine-tuning of their physicochemical properties, leading to enhanced interactions with various biological targets. This technical guide provides a comprehensive overview of the biological activities of long-chain carbamates, with a focus on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. The ability of the carbamate moiety to act as a stable, covalent modifier of serine hydrolases, in particular, has positioned these compounds as promising therapeutic agents for a variety of disorders, from neurodegenerative diseases to cancer.[1][2][3]

Core Biological Activities and Mechanisms of Action

The biological effects of long-chain carbamates are predominantly attributed to their ability to inhibit key enzymes involved in critical physiological pathways. The length and nature of the "long-chain" substituent play a crucial role in determining the potency and selectivity of these compounds.[4]

Cholinesterase Inhibition: A Therapeutic Staple

A primary and well-established biological activity of long-chain carbamates is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine.[2][4] By inhibiting these enzymes, long-chain carbamates increase the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that is central to the treatment of Alzheimer's disease, myasthenia gravis, and glaucoma.[5][6]

The inhibitory action proceeds via a two-step mechanism: initial formation of a reversible enzyme-inhibitor complex, followed by the carbamoylation of the active site serine residue. This covalent modification results in a pseudo-irreversible inhibition, as the decarbamoylation step is significantly slower than the deacetylation of the natural substrate-enzyme complex.[5] Long-chain analogs of physostigmine, such as heptylphysostigmine, have been investigated for their long-lasting anticholinesterase effects in the context of Alzheimer's disease.[5]

Caption: Mechanism of acetylcholinesterase inhibition by long-chain carbamates.

Fatty Acid Amide Hydrolase (FAAH) Inhibition: Targeting the Endocannabinoid System

Long-chain carbamates have also been identified as potent inhibitors of fatty acid amide hydrolase (FAAH), a serine hydrolase that degrades the endocannabinoid anandamide and other related signaling lipids.[7][8] Inhibition of FAAH leads to an increase in the endogenous levels of anandamide, which in turn modulates cannabinoid receptors (CB1 and CB2). This mechanism has shown therapeutic potential for the treatment of pain, anxiety, and inflammation without the psychoactive side effects associated with direct cannabinoid receptor agonists.[9][10]

Similar to their action on cholinesterases, carbamates inactivate FAAH through covalent carbamoylation of the catalytic serine nucleophile (Ser241).[7][8] Structure-activity relationship studies have revealed that the O-aryl portion of the carbamate and the N-alkyl chain length are critical for potent and selective FAAH inhibition.[9]

Caption: A typical experimental workflow for determining FAAH inhibition.

Anticancer Activity: A Developing Frontier

Emerging research has highlighted the potential of long-chain carbamates as anticancer agents.[3][11] Their mechanisms of action in this context are varied and can include the inhibition of tubulin polymerization, induction of apoptosis, and serving as prodrugs for the targeted delivery of cytotoxic agents to tumor sites.[12][13] For instance, carbamate derivatives of combretastatin A-4 have demonstrated potent antimitotic and vascular disrupting activities in cancer cell lines. The carbamate moiety can enhance the bioavailability and therapeutic index of known anticancer pharmacophores.[1]

Quantitative Data on Biological Activity

The inhibitory potency of long-chain carbamates is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The tables below summarize representative quantitative data for the inhibition of AChE, BChE, and FAAH by various long-chain carbamates.

Table 1: Inhibition of Cholinesterases by Long-Chain Carbamates

| Compound | Target Enzyme | IC50 (nM) | Reference |

| (-)-(3aS)-ethyl-tetrahydrofurobenzofuran carbamate | AChE | 10 | [14] |

| (-)-(3aS)-ethyl-tetrahydrofurobenzofuran carbamate | BChE | 3 | [14] |

| BMC-3 | AChE | 792 | [15] |

| BMC-3 | BChE | 2.2 | [15] |

| BMC-16 | AChE | 266 | [15] |

| BMC-16 | BChE | 10.6 | [15] |

| Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5k) | BChE | 4330 | [16] |

| Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5j) | BChE | 6570 | [16] |

Table 2: Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Long-Chain Carbamates

| Compound | IC50 (nM) | Ki (µM) | k_inact (s⁻¹) | Reference |

| URB597 | 4.6 | 2.0 | 0.0033 | [7][10] |

| PF-3845 | - | 0.23 | 0.0033 | [10] |

| JP23 (N-oleyl analog of URB597) | Potent | - | - | [8] |

| JP83 (N-(6-phenyl)hexyl analog of URB597) | Potent | - | - | [8] |

Table 3: Antiproliferative Activity of Colchicine-derived Carbamates

| Compound | Cell Line | IC50 | Reference |

| Doubly modified colchicine derivatives | Various human cancer cell lines | Low nanomolar range | [12] |

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate assessment of the biological activity of long-chain carbamates.

Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine AChE activity.[16][17]

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human erythrocytes

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Long-chain carbamate inhibitor solutions of varying concentrations

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and DTNB in a 96-well plate.

-

Add the AChE enzyme solution to each well.

-

Add the long-chain carbamate inhibitor solution at various concentrations to the respective wells and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the rate of formation of the yellow-colored 5-thio-2-nitrobenzoate anion.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This assay measures the hydrolysis of a fluorogenic substrate by FAAH.[18][19]

Materials:

-

Recombinant human or rat FAAH

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide)

-

Long-chain carbamate inhibitor solutions of varying concentrations

-

96-well black microplate

Procedure:

-

In a 96-well black microplate, add the FAAH assay buffer.

-

Add the long-chain carbamate inhibitor solutions at various concentrations to the respective wells.

-

Add the FAAH enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.

-

Immediately measure the fluorescence intensity (e.g., excitation at 340-360 nm and emission at 450-465 nm) kinetically over a period of time (e.g., 30 minutes) at 37°C.

-

Determine the initial rate of the reaction for each inhibitor concentration.

-

Calculate the percentage of inhibition and determine the IC50 value.

Structure-Activity Relationships (SAR)

The biological activity of long-chain carbamates is intricately linked to their chemical structure. Key structural features that influence their potency and selectivity include:

-

Length and Nature of the N-Alkyl/Arylalkyl Chain: For cholinesterase inhibitors, an optimal chain length often exists for maximal binding to the active site gorge.[20] In the case of FAAH inhibitors, longer, more lipophilic chains can enhance binding to the acyl chain binding pocket of the enzyme.[9]

-

Substituents on the Aryl Ring: The presence, position, and nature of substituents on the aryl ring of O-aryl carbamates can significantly impact their inhibitory activity and selectivity.

-

The Carbamate Moiety: The carbamate group itself is essential for the covalent modification of the target serine hydrolases. The nature of the substituents on the nitrogen atom can influence the rate of carbamoylation and decarbamoylation.

Synthesis of Long-Chain Carbamates

A variety of synthetic routes are available for the preparation of long-chain carbamates. A common method involves the reaction of a long-chain alcohol or phenol with an isocyanate. Alternatively, they can be synthesized from the corresponding long-chain chloroformate and an amine. More recent methods focus on greener and more efficient syntheses, such as the three-component coupling of an amine, carbon dioxide, and a long-chain alkyl halide.[21]

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long chain analogs of physostigmine as potential drugs for Alzheimer's disease: new insights into the mechanism of action in the inhibition of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physostigmine - Wikipedia [en.wikipedia.org]

- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports | Semantic Scholar [semanticscholar.org]

- 12. An insight into the anticancer potential of carbamates and thiocarbamates of 10-demethoxy-10-methylaminocolchicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents [mdpi.com]

- 14. INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. sigmaaldrich.cn [sigmaaldrich.cn]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl Dodecylcarbamate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl dodecylcarbamate is a long-chain aliphatic carbamate with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and as a component in the formulation of personal care products. Carbamates, in general, are recognized for their diverse biological activities and are integral moieties in numerous commercial products. This document provides a detailed protocol for the laboratory-scale synthesis of this compound from the reaction of dodecyl isocyanate and ethanol. The procedure is based on established methods for carbamate synthesis from isocyanates and alcohols.

Reaction Principle:

The synthesis of this compound is achieved through the nucleophilic addition of ethanol to the electrophilic carbon of the isocyanate group of dodecyl isocyanate. This reaction, often referred to as urethanization, is typically efficient and clean, leading to the formation of the corresponding carbamate. The reaction can be conducted with or without a catalyst. In this protocol, a non-catalyzed thermal approach and a catalyzed room temperature approach are presented.

Data Presentation

Table 1: Reactant and Product Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (at STP) |

| Dodecyl Isocyanate | C₁₃H₂₅NO | 211.35 | Liquid |

| Ethanol | C₂H₆O | 46.07 | Liquid |

| This compound | C₁₅H₃₁NO₂ | 257.42 | Solid (Expected) |

Table 2: Summary of Synthesis Protocols

| Parameter | Protocol A: Thermal, Uncatalyzed | Protocol B: Catalyzed, Room Temperature |

| Reactants | Dodecyl Isocyanate, Ethanol | Dodecyl Isocyanate, Ethanol |

| Solvent | Toluene | Chloroform |

| Catalyst | None | Dibutyltin dilaurate (DBTDL) |

| Temperature | 80 °C | Room Temperature |

| Reaction Time | 4 hours | 16 hours (overnight) |

| Typical Yield | 85-95% | 80-90% |

| Work-up | Solvent Evaporation | Aqueous Wash, Drying, Evaporation |

| Purification | Recrystallization | Column Chromatography or Recrystallization |

Experimental Protocols

Protocol A: Thermal, Uncatalyzed Synthesis

This protocol describes the synthesis of this compound by heating dodecyl isocyanate and ethanol in toluene.

Materials:

-

Dodecyl isocyanate (1.0 eq)

-

Anhydrous Ethanol (1.1 eq)

-

Anhydrous Toluene

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dodecyl isocyanate (e.g., 21.1 g, 0.1 mol).

-

Add anhydrous toluene (e.g., 100 mL) to dissolve the isocyanate.

-

Slowly add anhydrous ethanol (e.g., 5.1 g, 0.11 mol) to the stirred solution at room temperature.

-

Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product, a solid, can be purified by recrystallization from a suitable solvent such as hexane or ethanol/water.

Protocol B: Catalyzed, Room Temperature Synthesis

This protocol details the synthesis of this compound at room temperature using a catalyst.

Materials:

-

Dodecyl isocyanate (1.0 eq)

-

Anhydrous Ethanol (1.1 eq)

-

Anhydrous Chloroform

-

Dibutyltin dilaurate (DBTDL) (catalytic amount, e.g., 0.1 mol%)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for reaction and work-up

Procedure:

-

In a dry round-bottom flask with a magnetic stir bar, dissolve dodecyl isocyanate (e.g., 21.1 g, 0.1 mol) in anhydrous chloroform (e.g., 100 mL).

-

Add anhydrous ethanol (e.g., 5.1 g, 0.11 mol) to the solution.

-

Add a catalytic amount of dibutyltin dilaurate (e.g., 1-2 drops) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 16 hours (overnight).

-

Monitor the reaction by TLC or IR spectroscopy to confirm the disappearance of the isocyanate.

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with a 5% sodium bicarbonate solution (2 x 50 mL) and then with water (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure on a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.

Visualizations

Reaction Pathway

Analytical Methods for Carbamates: A Focus on Ethyl Carbamate as a Proxy for Ethyl Dodecylcarbamate

A comprehensive search for established analytical methods specifically for Ethyl dodecylcarbamate did not yield dedicated protocols or application notes. The scientific literature accessible through broad searches is largely silent on the quantitative analysis of this specific long-chain carbamate. However, the extensive body of research on the analysis of a closely related and highly regulated compound, Ethyl carbamate (also known as urethane), provides a valuable framework of techniques that can be adapted for the analysis of other carbamates like this compound.

This document, therefore, presents detailed application notes and protocols for the well-established analytical methods for Ethyl carbamate. Researchers and drug development professionals can consider these methodologies as a starting point for developing and validating a suitable analytical method for this compound, with the understanding that modifications to sample preparation, chromatographic conditions, and mass spectrometric parameters will be necessary to accommodate the differences in their physicochemical properties, such as hydrophobicity and molecular weight.

Analytical Techniques for Ethyl Carbamate

The primary analytical methods for the determination of Ethyl carbamate in various matrices, including alcoholic beverages, food products, and biological samples, are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Other techniques such as ELISA have also been developed for rapid screening.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and often official method for the quantification of Ethyl carbamate due to its high sensitivity and specificity.[1][2]

Data Presentation: GC-MS Parameters

| Parameter | Value/Setting | Reference |

| Gas Chromatograph | ||

| Column | DB-5 (30 m × 250 μm i.d., 0.25 μm film thickness) or equivalent | [3] |

| Carrier Gas | Helium at a flow rate of 1 mL/min | [3] |

| Injection Mode | Splitless or split, depending on concentration | [4] |

| Injection Volume | 1 µL | [3] |

| Injector Temperature | 200-250 °C | [4] |

| Oven Program | Initial temp. 40-60°C, ramp to 180-220°C | [4] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | [4] |

| Ionization Energy | 70 eV | [4] |

| Acquisition Mode | Selected Ion Monitoring (SIM) | [4] |

| Monitored Ions (m/z) | 62, 74, 89 (for Ethyl carbamate) | [4][5] |

| Internal Standard | d5-Ethyl carbamate (m/z 64, 76, 94) or Propyl carbamate | [4][6] |

| Source Temperature | 230 °C | [4] |

Experimental Protocol: GC-MS Analysis of Ethyl Carbamate in Liquid Samples (e.g., Alcoholic Beverages)

1. Sample Preparation (Solid-Phase Extraction - SPE) [2] 1.1. For samples with high alcohol content, dilute with water to <20% ethanol. 1.2. Pass the diluted sample through a pre-conditioned diatomaceous earth SPE column. 1.3. Wash the column with a non-polar solvent (e.g., hexane) to remove interfering compounds. 1.4. Elute the Ethyl carbamate with a suitable solvent mixture such as ethyl acetate/diethyl ether (5:95 v/v).[2] 1.5. Concentrate the eluate under a gentle stream of nitrogen. 1.6. Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) and add the internal standard (e.g., d5-Ethyl carbamate).

2. GC-MS Analysis 2.1. Set up the GC-MS system with the parameters outlined in the table above. 2.2. Inject 1 µL of the prepared sample extract into the GC-MS. 2.3. Acquire data in SIM mode, monitoring the characteristic ions for Ethyl carbamate and the internal standard.

3. Quantification 3.1. Create a calibration curve by analyzing a series of standard solutions of Ethyl carbamate with a constant concentration of the internal standard. 3.2. Calculate the concentration of Ethyl carbamate in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Workflow for GC-MS Analysis of Ethyl Carbamate

Caption: Workflow for the analysis of Ethyl carbamate by GC-MS.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) or Fluorescence Detection (FLD)

HPLC is another powerful technique for Ethyl carbamate analysis, particularly when coupled with tandem mass spectrometry (MS/MS) for high selectivity and sensitivity.[7][8] HPLC with fluorescence detection (FLD) can also be used after derivatization.[9]

Data Presentation: HPLC-MS/MS Parameters

| Parameter | Value/Setting | Reference |

| HPLC System | ||

| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) | [10] |

| Mobile Phase | Acetonitrile:Water gradient | [10] |

| Flow Rate | 0.5-1.0 mL/min | [10] |

| Injection Volume | 5-20 µL | [10] |

| Column Temperature | 40 °C | [10] |

| Mass Spectrometer | ||

| Ionization Mode | Electrospray Ionization (ESI), positive mode | [8] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [8] |

| MRM Transition | m/z 90 -> 62 (for Ethyl carbamate) | [7] |

| Internal Standard | d5-Ethyl carbamate (m/z 95 -> 64) | [6] |

Experimental Protocol: HPLC-MS/MS Analysis of Ethyl Carbamate